4-{[4-(Diethylsulfamoyl)phenyl]carbamoyl}phenyl acetate
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Overview
Description
4-{[4-(Diethylsulfamoyl)phenyl]carbamoyl}phenyl acetate is a complex organic compound that features a combination of sulfonamide, carbamate, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Diethylsulfamoyl)phenyl]carbamoyl}phenyl acetate typically involves multiple steps. One common method includes the reaction of 4-(diethylsulfamoyl)aniline with phenyl chloroformate to form the intermediate 4-(diethylsulfamoyl)phenyl carbamate. This intermediate is then reacted with phenyl acetate under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance yield and purity. Catalysts and reagents are selected to minimize by-products and ensure efficient conversion.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Diethylsulfamoyl)phenyl]carbamoyl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The ester and carbamate groups can be reduced to their corresponding alcohols and amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-{[4-(Diethylsulfamoyl)phenyl]carbamoyl}phenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-{[4-(Diethylsulfamoyl)phenyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The carbamate group can form covalent bonds with target proteins, leading to prolonged inhibition .
Comparison with Similar Compounds
Similar Compounds
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Similar structure but lacks the ester group.
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide: Contains a piperazine ring instead of the carbamate group.
Uniqueness
4-{[4-(Diethylsulfamoyl)phenyl]carbamoyl}phenyl acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfonamide and carbamate groups allows for diverse interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C19H22N2O5S |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
[4-[[4-(diethylsulfamoyl)phenyl]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C19H22N2O5S/c1-4-21(5-2)27(24,25)18-12-8-16(9-13-18)20-19(23)15-6-10-17(11-7-15)26-14(3)22/h6-13H,4-5H2,1-3H3,(H,20,23) |
InChI Key |
XFWAGKHJHCGMCS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(=O)C |
Origin of Product |
United States |
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